molecular formula C23H22N2O5S B8095022 4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate

4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate

Cat. No.: B8095022
M. Wt: 438.5 g/mol
InChI Key: HPOVFDUZQDUERB-UHFFFAOYSA-M
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Description

4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and material science due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including 4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate, typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold from readily available starting materials.

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide . The conditions for these reactions can vary, but they often involve the use of solvents such as chloroform and specific temperature and pressure settings to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform can lead to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as antimicrobial activity through the disruption of bacterial cell membranes or inhibition of viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features and the specific biological activities it exhibits.

Properties

IUPAC Name

4-(6-methoxy-1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)benzaldehyde;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N2O2.C7H8O3S/c1-17-15(13-5-3-12(11-19)4-6-13)10-18-9-14(20-2)7-8-16(17)18;1-6-2-4-7(5-3-6)11(8,9)10/h3-11H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOVFDUZQDUERB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=[N+](C=C(C=C2)OC)C=C1C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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